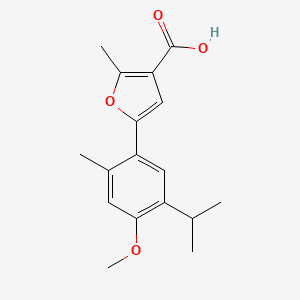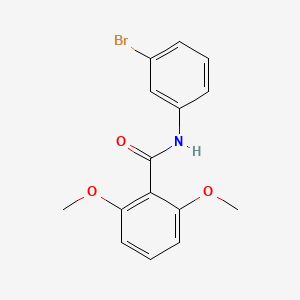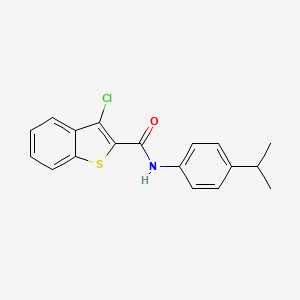![molecular formula C14H13ClN4O B5728359 6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5728359.png)
6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has garnered attention in the scientific community due to its potential applications in drug discovery. This compound belongs to the class of triazolopyrimidines and has been studied extensively for its pharmacological properties.
作用機序
The mechanism of action of 6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is not well understood. However, it has been reported to inhibit the activity of CDK2 by binding to its ATP-binding site. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Moreover, it has been suggested that its antibacterial activity is due to its ability to inhibit the activity of bacterial DNA gyrase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one have been studied in vitro. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been shown to inhibit the growth of Gram-positive bacteria. However, its effects on normal cells and tissues are not well understood.
実験室実験の利点と制限
The advantages of using 6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments include its potential applications in drug discovery. It has been reported to exhibit antiproliferative and antibacterial activity, which makes it a potential candidate for cancer therapy and antibacterial agents. However, its limitations include its unknown effects on normal cells and tissues, and its mechanism of action is not well understood.
将来の方向性
There are several future directions for the research on 6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One of the directions is to further study its mechanism of action and its effects on normal cells and tissues. Moreover, its potential applications in drug discovery can be explored further, and its structure-activity relationship can be studied to develop more potent and selective compounds. Additionally, its pharmacokinetic and pharmacodynamic properties can be studied to optimize its therapeutic potential.
合成法
The synthesis of 6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been reported in the literature. One of the methods involves the reaction of 2-amino-4,6-dichloropyrimidine with 2-phenylethylamine in the presence of sodium hydride to afford 2-(2-phenylethylamino)-4,6-dichloropyrimidine. This intermediate is then reacted with 1-methyl-1H-1,2,4-triazole-5(4H)-one in the presence of triethylamine to yield 6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one.
科学的研究の応用
6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential applications in drug discovery. It has been reported to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is a potential target for cancer therapy. Moreover, it has been reported to exhibit antibacterial activity against Gram-positive bacteria.
特性
IUPAC Name |
6-chloro-5-methyl-2-(2-phenylethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-9-12(15)13(20)19-14(16-9)17-11(18-19)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLCBDRMVXPZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)CCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-methyl-2-(2-phenylethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[4-(diethylamino)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5728290.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5728307.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B5728312.png)

![2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5728327.png)

![N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5728335.png)

![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)


![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)
